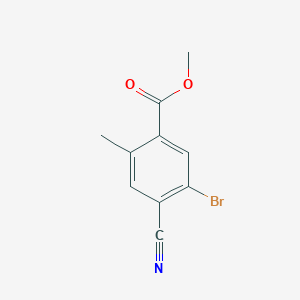
Methyl 3-bromo-5-cyano-2-(difluoromethyl)phenylacetate
Übersicht
Beschreibung
Methyl 3-bromo-5-cyano-2-(difluoromethyl)phenylacetate, also known as MBDCFPA, is an organobromide compound that has been used in a variety of scientific research applications. It is a relatively new compound, having only been synthesized in the mid-2000s. MBDCFPA is a versatile compound, with a wide range of applications in organic and inorganic chemistry, as well as in biochemistry and physiology.
Wissenschaftliche Forschungsanwendungen
Methyl 3-bromo-5-cyano-2-(difluoromethyl)phenylacetate has a wide range of applications in scientific research. It has been used as a reagent in organic and inorganic synthesis, as well as in biochemistry and physiology. It has been used to synthesize a variety of organic compounds, such as amines, alcohols, and esters. It has also been used to synthesize inorganic compounds, such as metal complexes and organometallic compounds. In biochemistry and physiology, Methyl 3-bromo-5-cyano-2-(difluoromethyl)phenylacetate has been used in the study of enzyme inhibition, protein-protein interactions, and signal transduction pathways.
Wirkmechanismus
The mechanism of action of Methyl 3-bromo-5-cyano-2-(difluoromethyl)phenylacetate is not fully understood. However, it is thought to involve a combination of chemical and biological processes. Chemically, Methyl 3-bromo-5-cyano-2-(difluoromethyl)phenylacetate is an organobromide compound, which means that it can act as an electron-withdrawing group, thus enabling it to interact with other molecules. Biologically, it is thought to interact with enzymes, proteins, and other molecules, resulting in inhibition or activation of certain cellular processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of Methyl 3-bromo-5-cyano-2-(difluoromethyl)phenylacetate are not well understood. However, it is thought to interact with enzymes and proteins, leading to inhibition or activation of certain cellular processes. In particular, it has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in the levels of acetylcholine, which can have a range of effects on the body.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Methyl 3-bromo-5-cyano-2-(difluoromethyl)phenylacetate in laboratory experiments include its high purity, its relatively low cost, and its wide range of applications. However, there are some limitations to using Methyl 3-bromo-5-cyano-2-(difluoromethyl)phenylacetate in lab experiments. For example, it is a relatively new compound, and its mechanism of action is not yet fully understood. Additionally, it is a highly reactive compound, and must be handled with care to avoid potential hazards.
Zukünftige Richtungen
There are a number of potential future directions for research involving Methyl 3-bromo-5-cyano-2-(difluoromethyl)phenylacetate. For example, further research could be conducted to better understand its mechanism of action and its biochemical and physiological effects. Additionally, further research could be conducted to explore its potential applications in the synthesis of new organic and inorganic compounds. Finally, research could be conducted to explore its potential as a therapeutic agent, as well as its potential side effects.
Eigenschaften
IUPAC Name |
methyl 2-[3-bromo-5-cyano-2-(difluoromethyl)phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrF2NO2/c1-17-9(16)4-7-2-6(5-15)3-8(12)10(7)11(13)14/h2-3,11H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFCRXFDRRFHAEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C(=CC(=C1)C#N)Br)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-bromo-5-cyano-2-(difluoromethyl)phenylacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S)-2-[(3,3-difluoropyrrolidin-1-yl)methyl]piperidine](/img/structure/B1413744.png)

![1H-Pyrazole, 1-[[2-(difluoromethoxy)phenyl]methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B1413751.png)
![1-[(6-Bromopyridin-2-yl)methyl]azepane](/img/structure/B1413753.png)



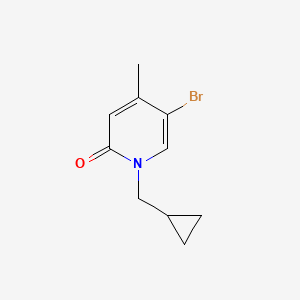
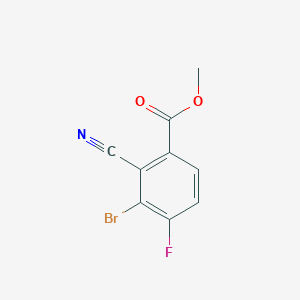
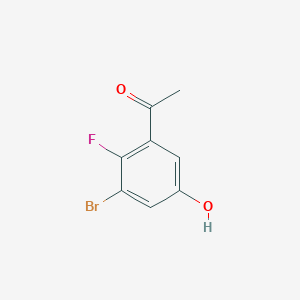
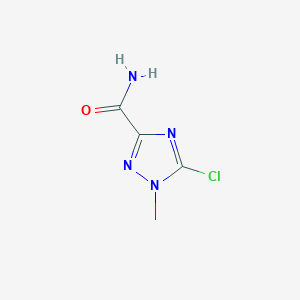
![3-[(5-Bromo-2-fluorophenoxy)methyl]azetidine](/img/structure/B1413765.png)
